molecular formula C18H17N3O3S B3006150 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 919845-06-0

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No. B3006150
CAS RN: 919845-06-0
M. Wt: 355.41
InChI Key: GFAARDFMKSPTRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide involves the creation of 1,3,4-oxadiazole derivatives, which are of significant interest due to their biological activities. Although the specific compound is not directly synthesized in the provided papers, similar compounds with oxadiazole moieties have been prepared. For instance, a series of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moieties were synthesized and evaluated for their biological activities against human adrenergic receptors, indicating a method of introducing the acetamide group to the oxadiazole ring . Another study involved the synthesis of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, where the compound was obtained by reacting a hydrazide with carbon disulfide and potassium hydroxide, followed by a reaction with N-phenyl-2-chloro-acetamide . These methods suggest potential pathways for the synthesis of the compound , involving the formation of the oxadiazole ring followed by the introduction of the acetamide group.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. The NMR study of a related compound revealed the presence of two isomers, trans and cis, with the trans isomer being more dominant at 64.5% . This indicates that similar compounds may also exhibit isomerism, which could affect their biological activity and physical properties. The molecular structure is crucial for the biological activity of these compounds, as seen in the selective agonistic activity against the β3-adrenergic receptor of some N-phenyl-(2-aminothiazol-4-yl)acetamides .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxadiazole derivatives typically include the formation of the oxadiazole ring, which can be achieved through the reaction of hydrazides with carbon disulfide and a base, as demonstrated in the synthesis of a benzimidazole-containing oxadiazole derivative . The introduction of the acetamide group is another key reaction, which can be accomplished by reacting the oxadiazole with chloro-acetamide derivatives. These reactions are critical for the creation of the desired molecular structure and the subsequent biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of different substituents on the oxadiazole ring can significantly alter these properties. For example, the introduction of a methoxyphenyl group can affect the compound's lipophilicity, which in turn can influence its biological activity and pharmacokinetic profile. The NMR study of a related compound provides insight into the tautomeric ratios of isomers, which can also impact the compound's stability and reactivity . Additionally, the cytotoxicity of these compounds on various cell lines, as seen in the study of novel 2-chloro N-aryl substituted acetamide derivatives of oxadiazole, highlights the importance of their chemical properties in determining their potential as anticancer agents .

properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-23-14-5-3-4-13(11-14)17-20-21-18(24-17)19-16(22)10-12-6-8-15(25-2)9-7-12/h3-9,11H,10H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAARDFMKSPTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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